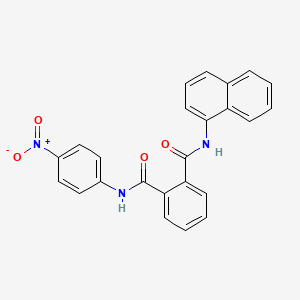

![molecular formula C16H17F3N2O2 B5514778 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)

3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of isoxazole derivatives, including compounds similar to "3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide," involves strategic organic synthesis techniques. The cycloaddition reactions, particularly the 1,3-dipolar cycloaddition, serve as a cornerstone method for constructing the isoxazole ring. For example, the synthesis of related compounds like 3-carboxyisoxazoles and 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides demonstrates the utilization of cycloaddition reactions and subsequent functional group transformations to achieve the desired molecular architecture (Patterson, Cheung, & Ernest, 1992) (Prabakaran, Khan, & Jin, 2012).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms. This ring system imparts distinct chemical properties to the molecule, such as electronic distribution, which can be probed by techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Structural elucidation studies provide insight into the conformation, electronic structure, and potential reactive sites of these molecules (Liu et al., 2016).

Chemical Reactions and Properties

Isoxazole derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modification. These reactions include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The presence of functional groups such as carboxamide allows for the introduction of various substituents, enhancing the molecule's chemical diversity and applicability in different chemical contexts (Yu et al., 2009).

Physical Properties Analysis

The physical properties of isoxazole derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, particularly the distribution of electron density and the presence of functional groups. Studies utilizing techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) contribute to the understanding of these compounds' physical characteristics (Shahidha et al., 2014).

Applications De Recherche Scientifique

Electronic Structure in Single-Component Conductors

A study by (Filatre-Furcate et al., 2016) explored the use of bulky substituents, such as isopropyl, in controlling the solid-state structures and charge mobility of organic semiconductors. This approach, applied in molecular metals, investigated steric effects in single-component conductors, revealing a unique stacked structure and a three-dimensional network impacting conductivity and electronic structure.

Inhibition of Dihydroorotate Dehydrogenase

The research by (Knecht & Löffler, 1998) found that certain isoxazol derivatives, including those with a structure related to 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide, inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition has implications for immune cell functions and could be relevant in pharmaceutical applications.

Anticancer Activity in Diaminopyrazoles

The study conducted by (Cocco et al., 2006) investigated aminopyrazole derivatives, related to isoxazole compounds, for their potential antitumoral activities. This research highlights the role of such compounds in the development of new cancer therapies.

Synthesis of Pyrazole Carboxamides

(Prabakaran et al., 2012) demonstrated an efficient method to synthesize pyrazole carboxamides, closely related to isoxazole carboxamides. These compounds are important in various chemical synthesis processes, including pharmaceuticals and organic materials.

Prodrug Development for Anti-Inflammatory Agents

Research by (Patterson et al., 1992) discussed the synthesis and evaluation of a compound similar to 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide as a prodrug for anti-inflammatory agents. This research is pivotal in understanding the pharmacokinetics and pharmacodynamics of such compounds.

Nickel(II) Complexes for Ethylene Polymerization

In the study by (Lee et al., 2001), complexes similar to isoxazole carboxamides were used in catalysis for ethylene polymerization. This application is significant in the field of polymer chemistry and industrial processes.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-propan-2-yl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2/c1-10(2)13-9-14(23-21-13)15(22)20-7-6-11-4-3-5-12(8-11)16(17,18)19/h3-5,8-10H,6-7H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINPCZQSBHWMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)NCCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)

![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)

![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)

![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)

![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)

![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)